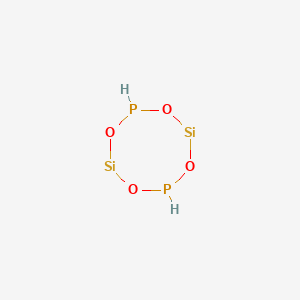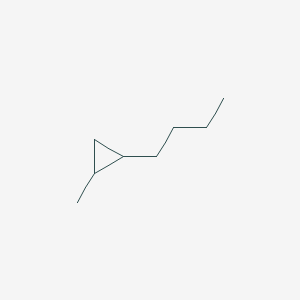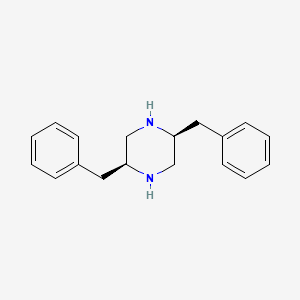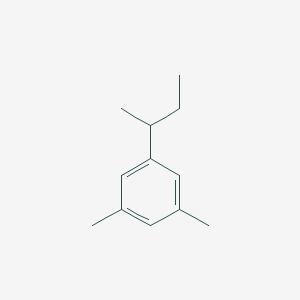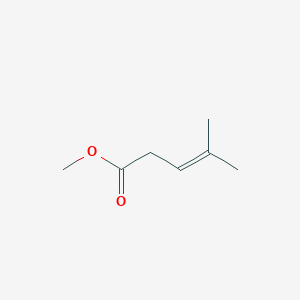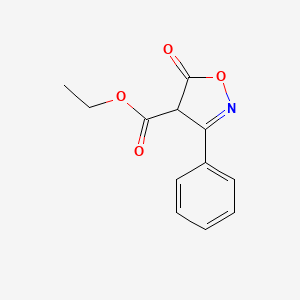![molecular formula C8H12O B14747761 Bicyclo[2.2.2]octane, 2,3-epoxy- CAS No. 278-84-2](/img/structure/B14747761.png)
Bicyclo[2.2.2]octane, 2,3-epoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[2.2.2]octane, 2,3-epoxy- is a chemical compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.2]octane family, which is known for its rigidity and strain-free system. The 2,3-epoxy group adds an additional layer of complexity and reactivity to the molecule, making it an interesting subject for various chemical studies and applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.2]octane, 2,3-epoxy- typically involves the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is used to form the bicyclic structure, and subsequent reactions introduce the epoxy group at the 2,3-positions .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of catalysts and controlled reaction conditions are essential for efficient production .
化学反応の分析
Types of Reactions
Bicyclo[2.2.2]octane, 2,3-epoxy- undergoes various types of chemical reactions, including:
Oxidation: The epoxy group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the epoxy ring, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Diols and other oxygenated derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Bicyclo[2.2.2]octane, 2,3-epoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and systems.
Medicine: Investigated for its potential as a drug scaffold due to its rigidity and unique structure.
Industry: Used in the development of new materials and polymers
作用機序
The mechanism of action of Bicyclo[2.2.2]octane, 2,3-epoxy- involves its interaction with various molecular targets. The epoxy group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in medicinal chemistry to design inhibitors and other bioactive compounds .
類似化合物との比較
Similar Compounds
Bicyclo[2.2.2]octane: Lacks the epoxy group, making it less reactive.
Bicyclo[2.2.1]heptane: Another bicyclic compound with a different ring structure.
Norbornane: Similar rigidity but different chemical properties due to its structure.
Uniqueness
Bicyclo[2.2.2]octane, 2,3-epoxy- is unique due to its combination of a rigid bicyclic structure and a highly reactive epoxy group. This combination makes it a valuable compound for various chemical and biological applications .
特性
CAS番号 |
278-84-2 |
|---|---|
分子式 |
C8H12O |
分子量 |
124.18 g/mol |
IUPAC名 |
3-oxatricyclo[3.2.2.02,4]nonane |
InChI |
InChI=1S/C8H12O/c1-2-6-4-3-5(1)7-8(6)9-7/h5-8H,1-4H2 |
InChIキー |
XYBMDMJEJFCMFT-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCC1C3C2O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one](/img/structure/B14747688.png)

